molecular formula C13H12ClNO4 B5649851 N-(4-chloro-2,5-dimethoxyphenyl)-2-furamide

N-(4-chloro-2,5-dimethoxyphenyl)-2-furamide

Cat. No. B5649851
M. Wt: 281.69 g/mol
InChI Key: AGQKZPZOOVEQSA-UHFFFAOYSA-N
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Description

N-(4-chloro-2,5-dimethoxyphenyl)-2-furamide, commonly known as Furanyl-fentanyl, is a synthetic opioid analog of fentanyl. It was first synthesized in the late 1980s and has gained popularity in recent years due to its high potency and availability on the illicit market. Furanyl-fentanyl has been associated with numerous overdose deaths and has been classified as a Schedule I controlled substance in the United States.

Scientific Research Applications

Pharmacological Research

N-(4-chloro-2,5-dimethoxyphenyl)-2-furamide may be explored in pharmacology for its potential receptor binding properties. Compounds with similar structures have been studied for their interactions with central nervous system receptors, which could make them candidates for developing new therapeutic drugs .

Analytical Chemistry

In analytical chemistry, this compound could be used as a reference material for chromatography, mass spectrometry, or spectroscopy. It may help in the identification and quantification of similar compounds within complex biological samples .

Biotechnology Research

The compound’s role in biotechnology could involve the study of its effects on cellular processes. It might be used in gene expression studies or as a part of a compound library for high-throughput screening to discover new biological activities .

Environmental Science

N-(4-chloro-2,5-dimethoxyphenyl)-2-furamide could be investigated for its environmental impact, such as its behavior in water or soil, its biodegradability, and potential as an environmental contaminant .

Chemical Properties and Uses

Understanding the chemical properties of N-(4-chloro-2,5-dimethoxyphenyl)-2-furamide is crucial for its practical applications. It could be used in synthetic chemistry as a building block for more complex molecules or in the development of new chemical reactions .

properties

IUPAC Name

N-(4-chloro-2,5-dimethoxyphenyl)furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12ClNO4/c1-17-11-7-9(12(18-2)6-8(11)14)15-13(16)10-4-3-5-19-10/h3-7H,1-2H3,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AGQKZPZOOVEQSA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1NC(=O)C2=CC=CO2)OC)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12ClNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-chloro-2,5-dimethoxyphenyl)furan-2-carboxamide

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